2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine

Radioprotection Organogermanium Thiazagermolidine

2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine (CAS 84260-46-8; molecular formula C₁₁H₂₅GeNS; MW 276.03 g/mol) is a five-membered organogermanium heterocycle belonging to the 1,3,2-thiazagermolidine class, characterized by a ring system containing germanium, sulfur, and nitrogen atoms with two n-butyl substituents at the 2-position and a methyl group at the 5-position. This compound class has been investigated primarily for radioprotective applications, where 2,2-disubstituted 1,3,2-thiazagermalidines as a class demonstrate radioprotective activity exceeding that of the benchmark thiolamine cysteamine.

Molecular Formula C11H25GeNS
Molecular Weight 276.02 g/mol
CAS No. 84260-46-8
Cat. No. B12672474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine
CAS84260-46-8
Molecular FormulaC11H25GeNS
Molecular Weight276.02 g/mol
Structural Identifiers
SMILESCCCC[Ge]1(NCC(S1)C)CCCC
InChIInChI=1S/C11H25GeNS/c1-4-6-8-12(9-7-5-2)13-10-11(3)14-12/h11,13H,4-10H2,1-3H3
InChIKeyXMGUHOYIUPBHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine (CAS 84260-46-8): Organogermanium Heterocycle Baseline for Procurement Evaluation


2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine (CAS 84260-46-8; molecular formula C₁₁H₂₅GeNS; MW 276.03 g/mol) is a five-membered organogermanium heterocycle belonging to the 1,3,2-thiazagermolidine class, characterized by a ring system containing germanium, sulfur, and nitrogen atoms with two n-butyl substituents at the 2-position and a methyl group at the 5-position [1]. This compound class has been investigated primarily for radioprotective applications, where 2,2-disubstituted 1,3,2-thiazagermalidines as a class demonstrate radioprotective activity exceeding that of the benchmark thiolamine cysteamine [2]. The compound is cataloged in authoritative small-molecule databases including ChEMBL and BindingDB, with at least one bioactivity record documenting its evaluation against thymidylate synthase (TS) derived from H35F/F cells [3].

Why In-Class Thiazagermolidine Analogs Cannot Substitute for 2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine in Research and Industrial Procurement


Thiazagermolidines are not interchangeable commodities. The identity and length of the 2,2-dialkyl substituents directly govern the compound's lipophilicity (calculated logP), steric occupancy around the germanium center, metabolic stability, and target-binding kinetics — parameters that cannot be replicated by shorter-chain (diethyl, dipropyl) or branched-chain (diisopentyl) analogs [1]. Organogermanium compounds additionally present unique purity challenges: germanium salt starting materials are notoriously difficult to separate from final products, and residual inorganic germanium salts are known toxicants [2]. This means that two suppliers offering the same CAS number may deliver materially different purity profiles with divergent biological readouts — making verified, lot-specific characterization essential for procurement decisions. The limited public bioactivity data for this specific dibutyl derivative (in contrast to broader class-level claims) further underscores the risk of assuming functional equivalence among thiazagermolidine congeners.

Quantitative Differentiation Evidence for 2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine Against Closest Analogs and Baseline Comparators


Radioprotective Activity of 2,2-Disubstituted Thiazagermolidine Class Relative to Cysteamine Baseline

As a member of the 2,2-disubstituted 1,3,2-thiazagermolidine class, 2,2-dibutyl-5-methyl-1,3,2-thiazagermolidine is covered by class-level pharmacological data showing that 2,2-disubstituted 1,3,2-thiazagermalidines exhibit higher radioprotective activity than the clinically relevant comparator cysteamine, but with concomitantly greater toxicity [1]. Quantitative radioprotective dose-modifying factors (DMFs) or LD₅₀ values for this specific dibutyl derivative are not publicly available; the evidence is class-level and sourced from the 1982 reference 82EJM433. Procurement relevance: this compound offers a radioprotective activity ceiling above the cysteamine baseline, but toxicity must be independently verified for the specific dibutyl analog before use.

Radioprotection Organogermanium Thiazagermolidine

Thymidylate Synthase (TS) Inhibitory Activity — BindingDB Bioactivity Record

2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine was tested for inhibitory activity against thymidylate synthase (TS) derived from H35F/F cells, as documented in ChEMBL assay record ChEBML_209625 within BindingDB [1]. The compound is registered with ChEMBL ID CHEMBL150538 and BindingDB monomer ID BDBM50404477, with additional DHFR inhibition data: IC₅₀ = 20,000 nM against Plasmodium berghei DHFR, and IC₅₀ = 450,000 nM against Escherichia coli and rat liver DHFR [2]. However, the specific TS IC₅₀ value from the H35F/F assay is not publicly retrievable. For comparison, established TS inhibitors such as 5-fluorouracil (5-FU) and raltitrexed exhibit IC₅₀ values in the low nanomolar range (<100 nM) against human TS. The micromolar DHFR activity suggests this compound is a relatively weak folate-pathway inhibitor, making it unsuitable as a TS-directed anticancer procurement candidate without additional optimization.

Enzyme inhibition Thymidylate synthase Anticancer

Calculated Lipophilicity Differentiation from Shorter-Chain 2,2-Dialkyl Thiazagermolidine Analogs

The two n-butyl substituents at the germanium center confer distinct physicochemical properties relative to shorter-chain analogs. Based on molecular structure, the calculated logP (ClogP) for 2,2-dibutyl-5-methyl-1,3,2-thiazagermolidine is estimated at approximately 4.5–5.0, compared to ~2.5–3.0 for 2,2-diethyl-5-methyl-1,3,2-thiazagermolidine (CAS 84260-32-2) and ~3.5–4.0 for 2,2-dipropyl-1,3,2-thiazagermolidine (CAS 84260-29-7) [1]. This ~100-fold difference in theoretical partition coefficient has direct implications for membrane permeability, tissue distribution, and non-specific protein binding — all of which critically affect in vivo radioprotective or pharmacological performance. No experimentally measured logP or logD values have been published for this specific derivative.

Lipophilicity LogP SAR

Organogermanium Purity Risk: Inorganic Germanium Salt Contamination as a Procurement-Decisive Specification Gap

A well-documented class-wide challenge for organogermanium compounds is the difficulty of separating the final organogermanium product from inorganic germanium salt starting materials (typically GeCl₄ or GeO₂), with residual germanium salts recognized as toxic entities [1]. This purification challenge was cited as a major contributing factor to the failure of organogermanium compounds (including spirogermanyl and Ge-132) to demonstrate conclusive clinical benefit during human trials in the 1980s–1990s [2]. For 2,2-dibutyl-5-methyl-1,3,2-thiazagermolidine specifically, no published purity specification, elemental analysis, or trace-metal limit data are publicly available. This creates a procurement vulnerability: two lots or suppliers may differ substantially in inorganic germanium content, leading to discordant toxicity readouts. In contrast, established radioprotective thiols such as amifostine (WR-2721) are available with pharmacopoeial-grade purity specifications.

Purity Germanium toxicity Quality control

Evidence-Anchored Application Scenarios for 2,2-Dibutyl-5-methyl-1,3,2-thiazagermolidine Procurement


Radioprotective Agent Research and Structure-Activity Relationship (SAR) Studies

The class-level evidence that 2,2-disubstituted thiazagermolidines exceed cysteamine in radioprotective activity [1] positions this compound for use in radioprotection SAR programs. Its dibutyl substitution pattern enables systematic exploration of alkyl chain length effects on radioprotective efficacy and toxicity, particularly in murine total-body irradiation (TBI) models. Researchers comparing this compound against its diethyl, dipropyl, and diisopentyl analogs can establish quantitative DMF and LD₅₀ rank orders for this chemical series.

Organogermanium Analytical Method Development and Purity Specification Establishment

Given the documented class-wide challenge of separating organogermanium compounds from toxic inorganic germanium salt precursors [1], this compound is a suitable candidate for developing and validating analytical methods (ICP-MS for trace germanium, HPLC-ELSD for organic purity, elemental analysis) aimed at establishing the first publicly available purity specification for this specific CAS number. Procurement for this purpose requires requesting the supplier's certificate of analysis with lot-specific residual germanium salt quantification.

Silicon/Germanium Bioisosterism Comparative Studies

The established bioisosterism among carbon, silicon, and germanium [1] supports the use of this compound in comparative pharmacology studies alongside its silathiazolidine and carbon-thiazolidine analogs. Such studies can quantify the incremental contribution of the germanium center to radioprotective potency, toxicity, and pharmacokinetics relative to the silicon and carbon congeners — generating the head-to-head comparative data that are currently absent from the public domain.

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